molecular formula C16H20F3NO2 B2762211 (4-(Tert-butyl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone CAS No. 2034401-01-7

(4-(Tert-butyl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone

Cat. No.: B2762211
CAS No.: 2034401-01-7
M. Wt: 315.336
InChI Key: LDCVLEKARPSXAG-UHFFFAOYSA-N
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Description

The compound appears to contain a tert-butylphenyl group, an azetidinyl group, and a trifluoroethoxy group. The tert-butylphenyl group is a common motif in organic chemistry and is known for its bulky nature and ability to resist oxidation and other reactions. The azetidinyl group is a four-membered nitrogen-containing ring, which is found in β-lactam antibiotics. The trifluoroethoxy group contains a fluorine atom, which can greatly influence the physical and chemical properties of the compound .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the bulky tert-butylphenyl group and the small, rigid azetidinyl ring. The trifluoroethoxy group could introduce a polar character to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the azetidinyl ring, which can undergo ring-opening reactions. The tert-butylphenyl group is generally unreactive, while the trifluoroethoxy group can participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structural components. For example, the tert-butylphenyl group could increase the compound’s hydrophobicity, while the trifluoroethoxy group could increase its polarity .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed methods to synthesize related compounds, demonstrating the versatility of (4-(Tert-butyl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone derivatives in organic synthesis. These methods often involve catalytic processes or specific reaction conditions to achieve desired structural features and functionalities. For instance, studies have explored the synthesis of complex beta-lactam structures and other heterocyclic compounds by leveraging the unique reactivity of azetidinone derivatives and related chemical frameworks (Hermann & Brückner, 2018), (Kaur & Kumar, 2018).

Biological Evaluation and Applications

The compound and its derivatives have been evaluated for various biological activities, including antimicrobial properties and potential neuroprotective effects. These studies aim to identify novel therapeutic agents for treating diseases or conditions by exploiting the unique chemical structure of this compound and its analogs. For example, specific derivatives have shown interesting antimicrobial activities, suggesting their potential use in developing new antimicrobial agents (Chaudhari, 2012). Additionally, certain compounds within this chemical class have demonstrated promising neuroprotective properties, highlighting their potential in therapeutic applications for neurodegenerative diseases (Largeron et al., 2001).

Antioxidant and Catalytic Activities

Some studies have focused on the antioxidant properties of related compounds, exploring their potential as protective agents against oxidative stress, which is implicated in various diseases and aging processes. The synthesis and evaluation of derivatives with specific substituents have shed light on their antioxidant effectiveness and mechanisms of action (Çetinkaya et al., 2012). Moreover, research has been conducted on the catalytic activities of these compounds, including their use in asymmetric synthesis and organocatalysis, offering insights into the development of new synthetic methodologies (Wang et al., 2008).

Future Directions

The future research directions for this compound could include studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action if it’s intended for use as a drug .

Properties

IUPAC Name

(4-tert-butylphenyl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO2/c1-15(2,3)12-6-4-11(5-7-12)14(21)20-8-13(9-20)22-10-16(17,18)19/h4-7,13H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCVLEKARPSXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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